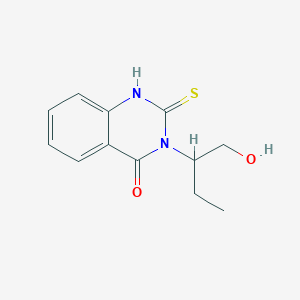

3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(1-hydroxybutan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-8(7-15)14-11(16)9-5-3-4-6-10(9)13-12(14)17/h3-6,8,15H,2,7H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVXRZVXJMGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179041-13-5 | |

| Record name | 3-(1-hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core and introduce the hydroxybutyl and sulfanyl groups through a series of chemical reactions. For example, the hydroxybutyl group can be introduced via an alkylation reaction using an appropriate alkyl halide, while the sulfanyl group can be added through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing efficient purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl and sulfanyl groups may play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3-(1-Hydroxybutan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the dihydro structure.

2-Sulfanyl-3,4-dihydroquinazolin-4-one: Lacks the hydroxybutyl group.

3-(1-Hydroxybutan-2-yl)quinazolin-4-one: Lacks the sulfanyl group.

Uniqueness

3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both the hydroxybutyl and sulfanyl groups attached to the quinazolinone core. This unique combination of functional groups may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its unique chemical structure and potential biological activities. This compound has been studied for its various pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Chemical Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- CAS Number : 179041-13-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response. This property suggests potential use in treating inflammatory diseases.

Cytotoxic Effects

Studies have also explored the cytotoxicity of this compound against various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : It potentially increases reactive oxygen species (ROS) levels in targeted cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in inflammation and cell survival.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Inflammatory Bowel Disease (IBD) : A study involving animal models of IBD showed that treatment with the compound significantly reduced inflammation and improved histological scores.

- Cancer Research : In vitro studies on breast cancer cells indicated that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents.

Q & A

Q. What are the established synthetic pathways for 3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via condensation of substituted anthranilic acid derivatives with isothiocyanates or thiosemicarbazides. For example, analogous methods involve refluxing allyl isothiocyanate with 2-amino-5-methylbenzoic acid in ethanol under basic conditions (triethylamine), followed by recrystallization . Key variables include solvent choice (e.g., ethanol vs. DMSO), reaction time (2–30 hours), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to temperature and catalyst loading (e.g., K₂CO₃ or triethylamine) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- X-ray crystallography confirms planar fused-ring geometry and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

- FT-IR identifies functional groups (e.g., sulfanyl C=S stretch at ~1250 cm⁻¹ and hydroxyl O–H stretch at ~3200 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent effects on the quinazolinone core (e.g., chemical shifts for methyl groups at δ ~2.3 ppm) .

Q. How can researchers assess the purity of synthesized batches?

Answer:

- HPLC with UV detection (λ ~254 nm) using C18 columns and gradient elution (acetonitrile/water).

- TLC (silica gel, ethyl acetate/hexane) with iodine vapor visualization .

- Melting point analysis (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytokinin effects) be reconciled for this compound?

Answer: Contradictions may arise from assay-specific variables:

- Dose-response curves : Cytokinin activity often peaks at lower concentrations (µM range), while antimicrobial effects require higher doses (mM) .

- Structural analogs : Substitutions at the 3-position (e.g., benzyl vs. hydroxybutyl groups) alter receptor binding. Comparative studies using isosteric analogs can isolate pharmacophore contributions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Answer:

- Split-plot factorial designs : Vary substituents (e.g., hydroxybutyl vs. phenyl groups) and measure outcomes (e.g., IC₅₀, logP) .

- Multivariate analysis : Principal Component Analysis (PCA) correlates electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Q. How can computational methods complement experimental data in predicting metabolic stability?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfanyl and hydroxyl groups to predict oxidative degradation sites .

- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Q. What strategies resolve discrepancies in crystallographic refinement (e.g., hydrogen atom placement)?

Answer:

- Restrained refinement : Apply distance constraints (e.g., N–H = 0.88±0.01 Å) during X-ray data processing .

- Difference Fourier maps : Locate missing H-atoms iteratively, prioritizing high-electron-density regions .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

Answer:

- Accelerated stability studies : Store samples in DMSO (aprotic) vs. PBS (aqueous) at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS every 30 days.

- pH-rate profiling : Hydrolysis of the sulfanyl group accelerates under alkaline conditions (pH >9) .

Methodological Challenges and Data Contradictions

Q. Why do synthetic yields vary across studies using similar protocols?

Contradiction : Yields range from 60% to 85% for analogous quinazolinones . Resolution : Trace water in solvents or incomplete removal of by-products (e.g., thioureas) during recrystallization can suppress yields. Rigorous drying of reagents and use of molecular sieves improve reproducibility .

Q. How to address inconsistencies in reported hydrogen-bonding networks?

Contradiction : Some studies report intramolecular N–H⋯O bonds , while others emphasize intermolecular interactions . Resolution : Variable-temperature crystallography and Hirshfeld surface analysis distinguish transient vs. persistent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.